molecular formula C12H9BrFN B13213947 5-Bromo-2-(4-fluorophenyl)-4-methylpyridine

5-Bromo-2-(4-fluorophenyl)-4-methylpyridine

Cat. No.: B13213947
M. Wt: 266.11 g/mol
InChI Key: PQFRUMJHCNZCCV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)-4-methylpyridine: is a heterocyclic aromatic compound that contains a bromine atom, a fluorophenyl group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-fluorophenyl)-4-methylpyridine typically involves the bromination of 2-(4-fluorophenyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product .

Scientific Research Applications

Chemistry: 5-Bromo-2-(4-fluorophenyl)-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties make it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H9BrFN

Molecular Weight

266.11 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)-4-methylpyridine

InChI

InChI=1S/C12H9BrFN/c1-8-6-12(15-7-11(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3

InChI Key

PQFRUMJHCNZCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=C(C=C2)F

Origin of Product

United States

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